molecular formula C11H10N2O3 B13397974 5-Methoxy-3-[2-nitroethenyl]-1H-indole

5-Methoxy-3-[2-nitroethenyl]-1H-indole

Cat. No.: B13397974
M. Wt: 218.21 g/mol
InChI Key: NAIAZIKEFZGLDL-UHFFFAOYSA-N
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Description

5-Methoxy-3-(2-nitrovinyl)-1H-indole is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is also known by its synonym 5-Methoxy-3-(2′-nitroethenyl)indole . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 5-methoxyindole with nitroethene under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Chemical Reactions Analysis

5-Methoxy-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitrovinyl group can be reduced to an ethyl group using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various bases and solvents . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5-Methoxy-3-(2-nitrovinyl)-1H-indole can be compared with other similar compounds, such as:

The uniqueness of 5-Methoxy-3-(2-nitrovinyl)-1H-indole lies in its nitrovinyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

5-methoxy-3-(2-nitroethenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIAZIKEFZGLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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